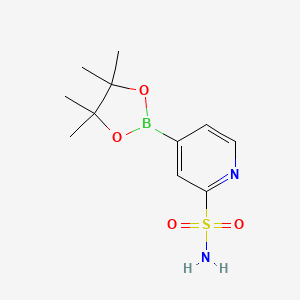
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
Descripción general
Descripción
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester (2-CPA-3-BAPE) is a novel synthetic molecule that has recently been developed for use in scientific research. It is an organoboron compound that is composed of a cyclopropylamino pyridine and a boronic acid pinacol ester (BAPE). This compound has been found to have a wide range of applications in the scientific field, including drug discovery, catalysis, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is believed that the compound acts as an electron donor, providing electrons to the substrate molecules. This allows the substrate molecules to undergo a variety of chemical reactions, such as oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, some studies have shown that this compound can increase the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound can increase the solubility of certain drugs, making them more bioavailable.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. The compound is relatively stable and can be stored for extended periods of time. In addition, it can be easily synthesized in the laboratory, making it an attractive option for use in research. However, this compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester could focus on further exploring its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted on the synthesis of this compound and its applications in drug discovery and catalysis. Furthermore, further studies could be conducted to explore the potential of this compound as a drug scaffold and its potential for use in drug delivery systems. Finally, further research could be conducted to explore the potential of this compound for use in the treatment of various diseases.
Métodos De Síntesis
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester can be synthesized by the reaction of 2-(cyclopropylamino)pyridine with 3-boronic acid pinacol ester in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction is completed in a few hours and yields a white solid product.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several applications in the scientific field, including drug discovery, catalysis, and biochemistry. In drug discovery, this compound can be used as a drug scaffold to develop new drugs. In catalysis, it can be used as a catalyst for a variety of chemical reactions. In biochemistry, it can be used to study the structure and function of proteins and other biomolecules.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-9-16-12(11)17-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMQBLCDVCQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136912 | |
| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
CAS RN |
2096331-07-4 | |
| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



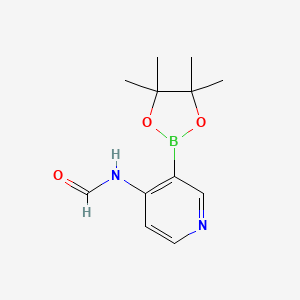
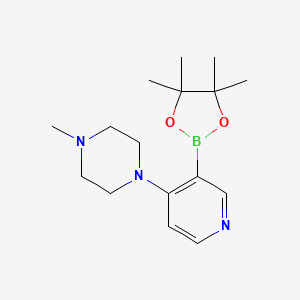
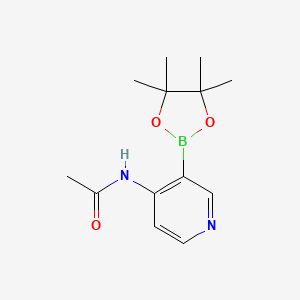

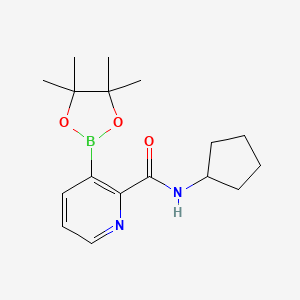
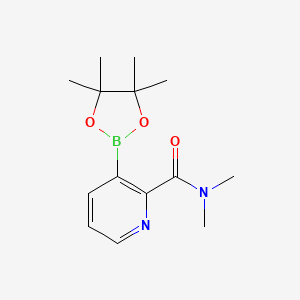


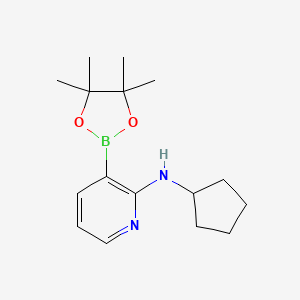
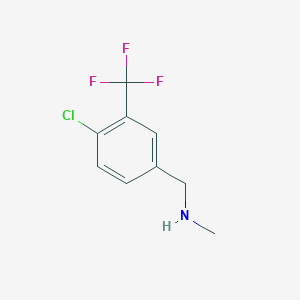
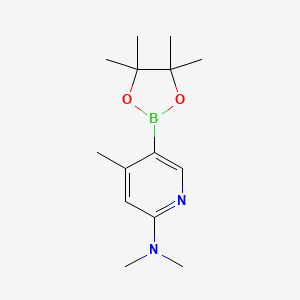
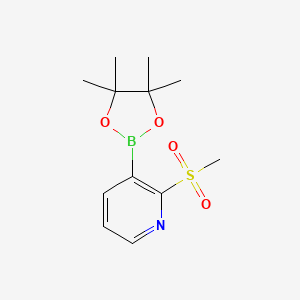
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
